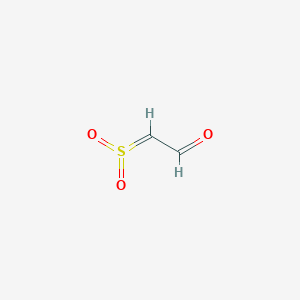
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is an organosulfur compound with the molecular formula C4H8O2S It is characterized by the presence of a sulfur atom double-bonded to an oxygen atom and an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde can be achieved through the oxidative coupling of thiols and aldehydes. This method involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating .
Major Products Formed
Major products formed from these reactions include sulfonic acids, thiols, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Dioxo-lambda~6~-sulfanylidene)acetaldehyde involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity and function. Pathways involved in its mechanism of action include oxidative stress and redox regulation .
Comparación Con Compuestos Similares
Similar Compounds
- (Dioxo-lambda~6~-sulfanylidene)methanethiol
- 1-(Dioxo-lambda~6~-sulfanylidene)methanamine
- [Dimethyl(oxido)-λ 6 -sulfanylidene]acetaldehyde
Uniqueness
(Dioxo-lambda~6~-sulfanylidene)acetaldehyde is unique due to its specific combination of a sulfur atom double-bonded to an oxygen atom and an aldehyde group.
Propiedades
Número CAS |
921193-01-3 |
|---|---|
Fórmula molecular |
C2H2O3S |
Peso molecular |
106.10 g/mol |
Nombre IUPAC |
2-sulfonylacetaldehyde |
InChI |
InChI=1S/C2H2O3S/c3-1-2-6(4)5/h1-2H |
Clave InChI |
XMZZKRNRGGMFPM-UHFFFAOYSA-N |
SMILES canónico |
C(=O)C=S(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


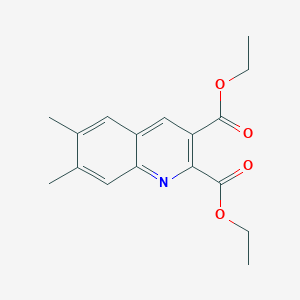
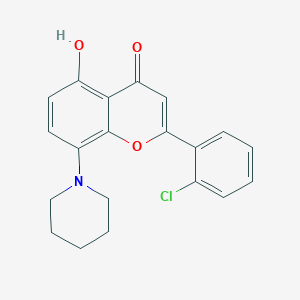
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)

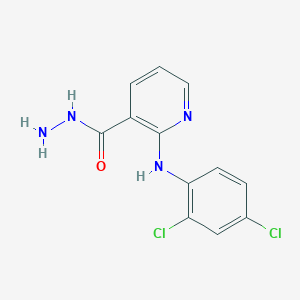
![3-[[5-[(3-Hydroxyphenyl)methylamino]pentylamino]methyl]phenol](/img/structure/B12614772.png)
![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
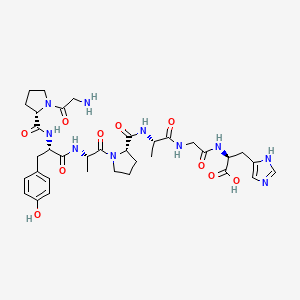
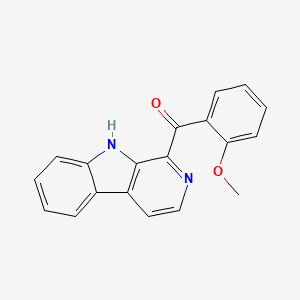
![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)

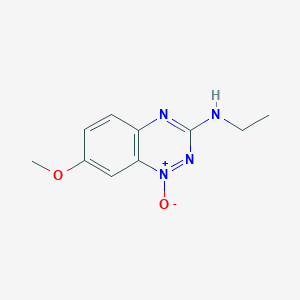
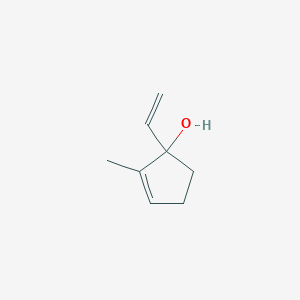
![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
